molecular formula C36H56O11 B191800 (2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid CAS No. 49792-23-6

(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Cat. No.: B191800
CAS No.: 49792-23-6
M. Wt: 664.8 g/mol
InChI Key: XCHARIIIZLLEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is a triterpene glycoside isolated from the roots of the plant Medicago sativa L. (alfalfa). This compound is known for its diverse biological activities and potential therapeutic applications. It is a derivative of medicagenic acid, which is a pentacyclic triterpenoid.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from alfalfa roots using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of medicagenic acid 3-O-beta-D-glucopyranoside involves large-scale extraction from alfalfa roots. The roots are harvested, dried, and ground into a fine powder. The powder is then extracted with a suitable solvent, and the extract is concentrated and purified using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:

Mechanism of Action

The mechanism of action of medicagenic acid 3-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is unique due to its specific glycosylation pattern and biological activities. Similar compounds include other triterpene glycosides such as:

This compound stands out due to its potent antifungal activity and diverse therapeutic potential.

Properties

CAS No.

49792-23-6

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

InChI

InChI=1S/C36H56O11/c1-31(2)11-13-36(30(44)45)14-12-33(4)18(19(36)15-31)7-8-22-32(3)16-20(38)27(35(6,29(42)43)23(32)9-10-34(22,33)5)47-28-26(41)25(40)24(39)21(17-37)46-28/h7,19-28,37-41H,8-17H2,1-6H3,(H,42,43)(H,44,45)/t19-,20+,21-,22-,23?,24-,25+,26-,27+,28+,32-,33-,34-,35?,36+/m1/s1

InChI Key

XCHARIIIZLLEBL-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C

melting_point

253-255°C

physical_description

Solid

Synonyms

Compound G2
medicagenic acid-3-O-glucopyranoside
medicagenic acid-3-O-glucopyranoside, potassium salt, (2beta,3beta,4alpha)-isome

Origin of Product

United States

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